molecular formula C8H15ClO2 B3382076 Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester CAS No. 30250-57-8

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester

Cat. No.: B3382076
CAS No.: 30250-57-8
M. Wt: 178.65 g/mol
InChI Key: WDBJMZSPVACLDL-UHFFFAOYSA-N
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Description

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester is a chemical compound with the molecular formula C8H15ClO2. It is known for its applications in various chemical reactions and industrial processes. This compound is often used as an intermediate in organic synthesis and has significant importance in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester typically involves the reaction of 2-methyl-1-(1-methylethyl)propanol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

2-methyl-1-(1-methylethyl)propanol+phosgeneCarbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester+HCl\text{2-methyl-1-(1-methylethyl)propanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 2-methyl-1-(1-methylethyl)propanol+phosgene→Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to manage the exothermic nature of the reaction and to ensure the safety of the process. The use of advanced monitoring systems helps in maintaining the reaction conditions and minimizing the risk associated with phosgene handling.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-(1-methylethyl)propanol and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions

Major Products

    Carbamates: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Alcohol: Formed from reduction or hydrolysis

Scientific Research Applications

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester involves its reactivity with nucleophiles. The carbonyl carbon in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl chloroformate
  • Ethyl chloroformate
  • Methyl chloroformate

Uniqueness

Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its branched alkyl group provides steric hindrance, influencing the reaction pathways and the stability of intermediates formed during reactions.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and industrial processes. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for various scientific and industrial purposes.

Properties

IUPAC Name

2,4-dimethylpentan-3-yl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO2/c1-5(2)7(6(3)4)11-8(9)10/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJMZSPVACLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452957
Record name Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30250-57-8
Record name Carbonochloridic acid, 2-methyl-1-(1-methylethyl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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